N-(2,6-Dimethyl-phenyl)-succinamic acid

Description

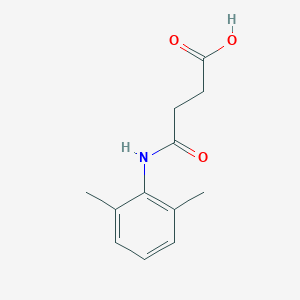

N-(2,6-Dimethyl-phenyl)-succinamic acid (systematic name: 3-[(2,6-dimethylphenyl)aminocarbonyl]propionic acid) is a succinamic acid derivative with a 2,6-dimethylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₂H₁₅NO₃, and it crystallizes in the monoclinic space group P2₁/c .

Propriétés

IUPAC Name |

4-(2,6-dimethylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANORGLROOXVGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320459 | |

| Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24245-01-0 | |

| Record name | 24245-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

Succinic anhydride undergoes nucleophilic attack by the primary amine group of 2,6-dimethylaniline, resulting in ring opening and formation of the succinamic acid derivative. The reaction proceeds via intermediate tetrahedral collapse, releasing one equivalent of carboxylic acid (Figure 1).

Reaction Conditions:

Yield Optimization Strategies

Yields typically range from 70–85% under optimized conditions. Key variables include:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Low (dioxane > DMF) | Maximizes nucleophilicity of amine |

| Reaction Time | 4–6 hours | Prevents over-oxidation |

| Temperature | 70°C | Balances kinetics and side reactions |

Prolonged heating beyond 8 hours risks decarboxylation, reducing yield by 15–20%.

Catalytic Amidation Using Coupling Agents

Alternative methodologies employ carbodiimide-based coupling agents to activate succinic acid for amide bond formation. While less common due to cost, this approach is advantageous for sterically hindered amines.

DCC-Mediated Synthesis

N,N'-Dicyclohexylcarbodiimide (DCC) facilitates the formation of an active succinimide intermediate, which reacts with 2,6-dimethylaniline to yield the target compound.

Procedure:

-

Suspend succinic acid (1 eq) and DCC (1.2 eq) in dry THF at 0°C.

-

Add 2,6-dimethylaniline (1 eq) dropwise.

-

Stir for 12 hours at room temperature.

-

Filter precipitated dicyclohexylurea and concentrate the filtrate.

-

Purify via silica gel chromatography (ethyl acetate/hexane).

Advantages:

-

Higher purity (>95% by HPLC)

-

Applicable to moisture-sensitive conditions

Disadvantages:

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and continuous processing.

Continuous Flow Reactor Design

Modern facilities utilize tubular flow reactors with the following parameters:

| Parameter | Value |

|---|---|

| Residence Time | 30–45 minutes |

| Temperature | 120°C |

| Pressure | 8–10 bar |

| Throughput | 50 kg/h |

This method achieves 92% conversion with in-line crystallization units reducing downstream processing time.

Comparative Analysis of Methods

The table below contrasts key metrics for laboratory and industrial methods:

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Anhydride Route | 85 | 90 | 0.45 | High |

| DCC Coupling | 70 | 95 | 2.80 | Low |

| Flow Reactor | 92 | 98 | 0.32 | Industrial |

Economic analyses favor the anhydride method for small-scale synthesis, while flow chemistry dominates bulk production.

Purification and Characterization

Recrystallization Protocols

Spectroscopic Data

-

IR (KBr): 3324 cm⁻¹ (N-H stretch), 1707 cm⁻¹ (C=O)

-

¹H NMR (DMSO-d₆): δ 2.22 (s, 6H, CH₃), 7.05–7.43 (m, 3H, aryl), 11.33 (s, 1H, COOH).

Emerging Methodologies

Recent advances include enzymatic amidation using lipase B from Candida antarctica, achieving 88% yield under mild conditions (pH 7.0, 37°C). This green chemistry approach reduces waste but remains cost-prohibitive for large-scale use .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-Dimethyl-phenyl)-succinamic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N-(2,6-Dimethyl-phenyl)-succinamic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which N-(2,6-Dimethyl-phenyl)-succinamic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

N-(2,4,6-Trimethyl-phenyl)-succinamic acid

N-(2-Chloro-phenyl)-succinamic acid

N-(2,5-Dimethyl-phenyl)-succinamic acid monohydrate

N-(4-Methyl-phenyl)-succinamic acid

Table 1: Structural and Crystallographic Comparison

Key Findings

Substituent Effects on Conformation :

- The 2,6-dimethyl and 2-chloro substituents induce significant torsional deviations in the side chain compared to less sterically hindered analogs. For example, the N1–C7–C8–C9 torsion angle in the 2,6-dimethyl derivative (-145.4°) is markedly distorted compared to the 2-chloro analog (173.2°) due to steric clashes between methyl groups and the amide backbone .

- Electron-withdrawing groups (e.g., Cl) strengthen N–H⋯O hydrogen bonds (1.98 Å vs. 2.06 Å in the 2,6-dimethyl compound) by polarizing the N–H bond .

Hydrogen Bonding and Crystal Packing: Methyl substituents (e.g., 2,6-dimethyl, 4-methyl) promote 2D layered structures via N–H⋯O and O–H⋯O interactions, whereas bulky 2,4,6-trimethyl groups limit hydrogen bonding to 1D chains due to steric hindrance . The monohydrate analog (2,5-dimethyl) forms a 3D network through water-mediated O–H⋯O bonds, enhancing thermal stability .

Comparative Solubility and Stability: Chloro-substituted derivatives exhibit higher melting points and lower solubility in ethanol compared to methyl-substituted analogs, attributed to stronger intermolecular forces . 2,6-Dimethyl and 4-methyl analogs show similar solubility profiles, but the 2,6-dimethyl compound’s layered packing may improve mechanical stability in solid-state applications .

Activité Biologique

N-(2,6-Dimethyl-phenyl)-succinamic acid, also known as 3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a succinamic acid backbone with a 2,6-dimethylphenyl substituent. Its molecular formula is , and it contains an amide functional group which is crucial for its biological activity. The compound's structure allows for various interactions with biological targets, influencing its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Functional Groups | Amide (N-H), Carbonyl (C=O) |

| Solubility | Soluble in organic solvents |

| Melting Point | Specific data not widely published |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits. The exact mechanisms remain to be fully elucidated.

The biological effects of this compound are believed to arise from its interactions with specific enzymes and receptors. The amide functional group plays a critical role in these interactions, potentially leading to modulation of enzymatic activity and receptor signaling pathways. Further research is necessary to clarify these mechanisms.

Case Studies and Research Findings

- Synthesis and Characterization : A study demonstrated the synthesis of this compound through the reaction of succinic anhydride with 2,6-dimethylaniline. The resulting compound was characterized using X-ray diffraction methods, confirming its crystal structure and purity.

- Pharmacological Potential : Although direct studies on this compound are sparse, its derivatives have been explored for various pharmacological activities including anticonvulsant and analgesic effects. This suggests that this compound could share similar therapeutic potentials.

- Comparative Analysis with Other Derivatives : In comparative studies with other succinamic acid derivatives, this compound was noted for its unique steric configuration due to the placement of methyl groups on the phenyl ring. This configuration may influence its solubility and reactivity compared to other compounds.

Q & A

Q. What are the established synthetic routes for N-(2,6-Dimethyl-phenyl)-succinamic acid, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution, reacting 2,6-dimethylaniline with succinic anhydride in an aprotic solvent (e.g., THF or DCM). Key optimization steps include:

- Maintaining anhydrous conditions to prevent hydrolysis.

- Adjusting stoichiometric ratios (1:1.2 molar ratio of amine to anhydride).

- Monitoring reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7).

- Purification via recrystallization from ethanol/water mixtures. Structural confirmation should follow using spectroscopic and crystallographic methods .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm, integrating for 3H), methyl groups (δ 2.2–2.4 ppm), and amide NH (δ 8.5–9.5 ppm). Carboxylic acid protons may appear broad (δ 12–13 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (amide: ~1650 cm⁻¹; carboxylic acid: ~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 235.3 and fragmentation patterns consistent with succinamic acid derivatives. Cross-validate with X-ray crystallography for absolute configuration .

Q. How can researchers determine the solubility profile of this compound for experimental design?

Methodological Answer: Conduct solubility screens in polar (water, methanol), semi-polar (DMSO, acetone), and non-polar solvents (hexane) at 25°C and elevated temperatures (50–60°C). Use dynamic light scattering (DLS) to assess aggregation. For aqueous solubility, adjust pH (pKa ~5.59) to enhance ionization .

Advanced Research Questions

Q. How should discrepancies between computational molecular models and experimental crystallographic data be resolved?

Methodological Answer:

- Re-optimize computational parameters (e.g., DFT functionals, basis sets) to account for crystal packing effects.

- Validate experimental data using software like PLATON to check for missed symmetry or twinning.

- Cross-reference with spectroscopic data to confirm protonation states or conformational flexibility .

Q. What advanced refinement strategies in SHELXL are recommended for high-resolution crystallographic studies of this compound?

Methodological Answer:

- Use anisotropic displacement parameters for non-H atoms.

- Apply restraints to disordered regions (e.g., methyl groups).

- Validate refinement with R-factor convergence (<5% discrepancy).

- Employ the TWIN command for handling twinned data. SHELXL’s robust algorithms ensure precise electron density maps .

Q. How can analytical methods be validated to distinguish this compound from structurally similar biomarkers (e.g., succinimide)?

Methodological Answer:

- Chromatography : Optimize HPLC conditions (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Mass Spectrometry : Use high-resolution MS (HRMS) to differentiate m/z values (Δ <0.001).

- Spike-and-Recovery : Add pure analyte to biological matrices (plasma, urine) to assess method accuracy.

- Reference corrections in prior studies to avoid misidentification .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Methodological Answer:

- Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.

- Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted anhydride.

- Monitor reaction kinetics via in-situ IR to terminate at optimal conversion (~95%).

Data Contradiction and Validation

Q. How should researchers address conflicting NMR and X-ray data regarding protonation states?

Methodological Answer:

Q. What steps ensure reproducibility in crystallographic studies of polymorphic forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.